molecular formula C17H14BrN5S B279364 4-[3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

4-[3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

Katalognummer B279364
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: RVEMUVFHHHJBEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 4-[3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects
Studies have shown that 4-[3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has significant biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various genes involved in cancer progression. This compound has also been found to have antimicrobial and antifungal properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-[3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline in lab experiments is its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are many future directions for the use of 4-[3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline in scientific research. One potential direction is the further investigation of its anticancer properties and its potential use as a chemotherapeutic agent. Another direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules in biological systems. Additionally, the potential use of this compound in the development of new antimicrobial and antifungal agents could be explored.
Conclusion
In conclusion, 4-[3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.

Synthesemethoden

The synthesis of 4-[3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves a multistep process that includes the reaction of 3-bromobenzenediazonium tetrafluoroborate with sodium azide, followed by the reaction of the resulting intermediate with 2-mercaptobenzothiazole. The final step involves the reaction of the resulting intermediate with N,N-dimethylaniline in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

4-[3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal properties. This compound has also been found to have potential use as a fluorescent probe for the detection of nitric oxide in biological systems.

Eigenschaften

Molekularformel

C17H14BrN5S

Molekulargewicht

400.3 g/mol

IUPAC-Name

4-[3-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C17H14BrN5S/c1-22(2)14-8-6-11(7-9-14)16-21-23-15(19-20-17(23)24-16)12-4-3-5-13(18)10-12/h3-10H,1-2H3

InChI-Schlüssel

RVEMUVFHHHJBEI-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.